molecular formula C18H15BrN2O B4542782 N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-ylacetamide

N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-ylacetamide

Cat. No.: B4542782
M. Wt: 355.2 g/mol
InChI Key: FSQTVRBUXGVUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-ylacetamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, along with a naphthalen-1-ylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-ylacetamide typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst. The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography is also essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-6-methylpyridin-2-yl)nicotinamide
  • N-(5-bromo-6-methylpyridin-2-yl)butanamide
  • N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide

Uniqueness

N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-ylacetamide is unique due to its specific structural features, including the naphthalen-1-ylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O/c1-12-16(19)9-10-17(20-12)21-18(22)11-14-7-4-6-13-5-2-3-8-15(13)14/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQTVRBUXGVUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)CC2=CC=CC3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-ylacetamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-ylacetamide
Reactant of Route 3
Reactant of Route 3
N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-ylacetamide
Reactant of Route 4
Reactant of Route 4
N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-ylacetamide
Reactant of Route 5
Reactant of Route 5
N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-ylacetamide
Reactant of Route 6
Reactant of Route 6
N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.